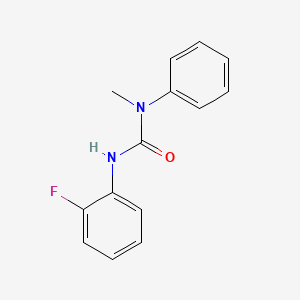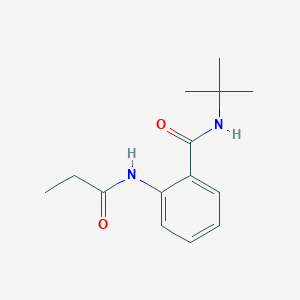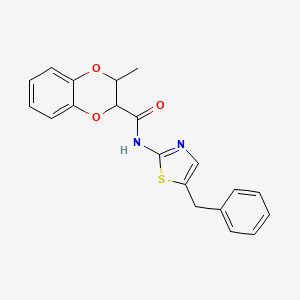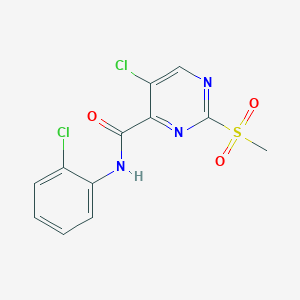![molecular formula C15H20N2O3 B4236744 N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4236744.png)
N-[2-(4-morpholinylcarbonyl)phenyl]butanamide
Übersicht
Beschreibung
N-[2-(4-morpholinylcarbonyl)phenyl]butanamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole-based family. It was first synthesized in 2014 by Japanese researchers, and since then, it has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
N-[2-(4-morpholinylcarbonyl)phenyl]butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are primarily located in the central nervous system and immune system, respectively. By binding to these receptors, this compound can modulate various physiological processes, including pain sensation, inflammation, and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to produce a wide range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and altered perception. It has also been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-morpholinylcarbonyl)phenyl]butanamide has several advantages for use in laboratory experiments. It is highly potent and selective, allowing researchers to study the effects of cannabinoid receptor activation with a high degree of specificity. However, its use is limited by its potential toxicity and the lack of comprehensive data on its pharmacological properties.
Zukünftige Richtungen
There are several potential future directions for the study of N-[2-(4-morpholinylcarbonyl)phenyl]butanamide. One area of interest is the development of new therapeutic agents based on its structure and pharmacological properties. Another potential direction is the investigation of its effects on various physiological processes, including immune function, inflammation, and pain sensation. Additionally, further research is needed to elucidate the potential risks and benefits of its use in laboratory experiments and potential clinical applications.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid with significant potential for use in various fields, including medicinal chemistry, pharmacology, and forensic science. Its high potency and selectivity make it a promising candidate for the development of new therapeutic agents, while its effects on various physiological processes make it an attractive target for further research. However, its use is limited by its potential toxicity and the lack of comprehensive data on its pharmacological properties, highlighting the need for further research in this area.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-morpholinylcarbonyl)phenyl]butanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and forensic science. It has been found to exhibit high affinity and selectivity for the cannabinoid receptors CB1 and CB2, making it a promising candidate for the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-5-14(18)16-13-7-4-3-6-12(13)15(19)17-8-10-20-11-9-17/h3-4,6-7H,2,5,8-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPLMSBTBCVKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[6-(1-piperidinyl)-4-pyrimidinyl]amino}carbonyl)benzamide](/img/structure/B4236663.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-piperidinecarboxamide](/img/structure/B4236681.png)


![N-allyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4236708.png)
acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4236718.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide](/img/structure/B4236726.png)

![2-(2-methylphenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide](/img/structure/B4236734.png)


![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]ethanol](/img/structure/B4236753.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4236754.png)
![N-{[(2-ethoxyphenyl)amino]carbonyl}benzamide](/img/structure/B4236765.png)
